N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O2S2/c12-5-1-2-7(13)6(3-5)9(19)15-10-16-17-11(21-10)20-4-8(14)18/h1-3H,4H2,(H2,14,18)(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKLVORLYPOPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(S2)SCC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Elemental Analysis
Reaction Optimization and Challenges
Solvent Selection for Cyclization
The cyclization of thioglycolic acid hydrazide to 5-mercapto-1,3,4-thiadiazol-2-amine is highly solvent-dependent. Polar aprotic solvents like DMF suppress byproduct formation, while acetic acid/water mixtures improve solubility but reduce yields.
Temperature Control in Amidation
Exothermic amidation necessitates gradual addition of 2,5-dichlorobenzoyl chloride to prevent thermal degradation. Maintaining temperatures below 30°C ensures optimal coupling efficiency.
Chemical Reactions Analysis
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are usually conducted in solvents like ethanol or dichloromethane under reflux conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide has been studied for its potential to inhibit bacterial growth and may serve as a lead compound in developing new antibiotics. Studies have shown that derivatives of thiadiazole can disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival.
Anticancer Properties
The compound also shows promise in anticancer research. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. The mechanism is believed to involve the interaction with molecular targets that modulate cell cycle progression and apoptosis. Further investigations are required to elucidate the precise biochemical pathways affected by this compound .
Pesticide Development
This compound has potential applications as a pesticide due to its herbicidal properties. The compound's ability to disrupt plant growth processes could be harnessed in developing effective herbicides for agricultural use. Research into its environmental impact and efficacy against specific weeds is ongoing .
Enzyme Inhibition Studies
Studies have demonstrated that this compound can act as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites on various enzymes, thereby inhibiting their function. This characteristic is particularly valuable in drug design where enzyme inhibition is a therapeutic target .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several thiadiazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer effects of this compound on human cancer cell lines. The study found that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells. These findings support further exploration for therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide involves its interaction with specific molecular targets :
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It inhibits the activity of enzymes like cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play a role in inflammation and cancer progression.
Effects: By inhibiting these enzymes, the compound reduces inflammation and inhibits the growth of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives with Aromatic Carboxamide Substituents
Compound A : 5-Chloro-N-[5-[(4-fluorophenyl)carbamoylmethylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxy-benzamide
- Structural Differences : Replaces 2,5-dichlorobenzamide with 2-methoxy-5-chlorobenzamide and introduces a 4-fluorophenyl carbamoyl group.
- Key Properties: Molecular Weight: ~459.9 g/mol (C₁₈H₁₄ClFN₄O₃S₂). IR: Strong C=O stretch at ~1716 cm⁻¹ (amide), SO₂ stretches at ~1350–1159 cm⁻¹. Bioactivity: Not explicitly reported but shares structural motifs with antimicrobial agents.
Compound B : N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide
- Structural Differences : Incorporates a pyridinesulfonamide group and a 5-methylthiadiazole instead of dichlorobenzamide.
- Key Properties: Melting Point: 167–171°C. NMR: δ 2.80 ppm (CH₃), aromatic protons at δ 7.18–8.90 ppm.
Thiadiazole Derivatives with Heterocyclic Substituents
Compound C : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole
- Structural Differences : Features a bis-thiadiazole core with methylphenyl substituents.
- Key Properties :
- Crystal Structure: Butterfly conformation with dihedral angles of 46.3° between thiadiazole rings.
- Lattice Parameters: a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å.
- Implications: Conformational rigidity may influence binding to biological targets.
Oxadiazole and Thiazole Analogs
Compound D : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide
- Structural Differences : Replaces thiadiazole with oxadiazole and adds a thiazole ring.
- Key Properties :
- Molecular Weight: 375–389 g/mol (C₁₆–₁₇H₁₇–₁₉N₅O₂S₂).
- Melting Point: 134–178°C.
- IR: N-H stretches at ~3297–3201 cm⁻¹, C=O at ~1716 cm⁻¹.
Comparative Data Table
Research Implications
- Conformational Flexibility : Rigid analogs like Compound C may exhibit reduced bioavailability compared to the target compound’s more flexible structure .
- Bioactivity Gaps : While sulfonamide (Compound B) and thiazole (Compound D) derivatives show enzyme inhibition or antimicrobial activity, the dichlorinated analog’s pharmacological profile remains unexplored .
Biological Activity
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide is a complex organic compound belonging to the thiadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiadiazole Ring : The initial step often involves the cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic or basic conditions.
- Substitution Reactions : The dichlorobenzamide moiety is introduced through nucleophilic substitution reactions involving appropriate reagents.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve the desired purity.
Key Reaction Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Cyclization | Thiosemicarbazide, Carboxylic acid | Acidic/Basic medium |
| Substitution | Nucleophiles (e.g., amines) | Controlled temperature |
| Purification | Ethanol/Methanol | Recrystallization/Chromatography |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The sulfanyl and carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. This interaction may disrupt various cellular pathways involved in metabolism and proliferation.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For example:
- Bacterial Inhibition : In vitro assays demonstrated effective inhibition of Gram-positive and Gram-negative bacteria.
- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
Anticancer Activity
Research indicates that this compound possesses notable anticancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines such as A549 (lung cancer) showed IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 5.13 |
| NCI-H358 | 4.01 |
- Comparative Analysis : Compared to standard anticancer drugs like doxorubicin, this compound exhibited lower toxicity on normal cell lines (e.g., MRC-5 fibroblasts), suggesting a favorable therapeutic index.
Case Studies
- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models while sparing normal tissues.
- Mechanistic Insights : Further investigations revealed that the compound interacts with DNA by binding within the minor groove, disrupting replication processes.
Q & A
Q. Purity optimization :
- Monitor reactions with TLC/HPLC .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Recrystallize the final product from ethanol/water mixtures to remove impurities .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- 1H/13C NMR : Assign proton environments (e.g., thiadiazole CH vs. benzamide aromatic protons) and confirm carbon backbone .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak) and detect fragmentation patterns .
- X-ray Crystallography : Use SHELXL for refining crystal structures to resolve bond lengths/angles and confirm stereochemistry .
Advanced: How can reaction yields be improved during the alkylation step?
Answer:
- Stoichiometry : Use 1.2–1.5 equivalents of alkylating agent to drive the reaction .
- Catalysis : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Solvent Optimization : Use DMF for better solubility of intermediates .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., variable IC50 values)?
Answer:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay) .
- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside cytotoxicity data .
- Structural Correlations : Cross-reference activity with crystallographic data (e.g., electron-withdrawing -Cl groups enhance activity via SHELX-refined structures) .
Advanced: How can structure-activity relationship (SAR) studies enhance anticancer activity?
Answer:
- Substituent Modification :
- Benzamide Ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at positions 2 and 5 to improve cytotoxicity (e.g., IC50 = 0.73 µM in A549 cells for 2-F derivatives) .
- Thiadiazole Core : Replace sulfanyl groups with sulfonyl to modulate lipophilicity and membrane permeability .
- In Silico Screening : Perform molecular docking (e.g., with tubulin or topoisomerase II) to predict binding affinities before synthesis .
Basic: What in vitro assays are recommended for preliminary antimicrobial evaluation?
Answer:
- Broth Microdilution : Determine minimum inhibitory concentrations (MIC) against S. aureus (Gram+) and E. coli (Gram–) .
- Biofilm Inhibition : Use crystal violet staining to assess disruption of bacterial biofilms .
- Positive Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) for baseline comparison .
Advanced: How can computational methods complement experimental data in mechanistic studies?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR kinase) to identify key binding residues .
- Density Functional Theory (DFT) : Calculate charge distribution to explain reactivity trends (e.g., nucleophilic attack at the thiadiazole S-atom) .
- Pharmacophore Modeling : Map essential functional groups for activity to guide derivative design .
Advanced: What crystallographic challenges arise, and how are they addressed?
Answer:
- Polymorphism : Screen multiple solvents (e.g., DMSO/EtOH) to isolate stable crystal forms .
- Twinning : Use SHELXL’s TWIN command to refine twinned crystals and validate with R-factor analysis (<5%) .
- Disorder : Apply restraints to overlapping atoms and confirm with difference Fourier maps .
Basic: How is purity validated before biological testing?
Answer:
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm ≥95% purity .
- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (deviation <0.4%) .
- Melting Point : Compare observed mp (e.g., 210–212°C) to literature to detect impurities .
Advanced: What synthetic routes minimize toxic byproducts?
Answer:
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) .
- Catalytic Methods : Use CuI nanoparticles to reduce waste in cross-coupling steps .
- Workup Optimization : Quench reactions with aqueous NaHCO3 to neutralize acidic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
